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Compound of Interest

Compound Name: 2,6-Dimethyl-3-nitropyridine

Cat. No.: B099991 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, laboratory-scale protocol for the synthesis of 2,6-Dimethyl-3-
nitropyridine via the nitration of 2,6-lutidine.

Introduction
2,6-Dimethyl-3-nitropyridine, also known as 3-nitro-2,6-lutidine, is a substituted nitropyridine

derivative valuable as an intermediate in organic synthesis. The synthesis involves the

electrophilic nitration of the 2,6-lutidine (2,6-dimethylpyridine) ring. The pyridine ring is electron-

deficient, making electrophilic substitution challenging compared to benzene. Therefore, potent

nitrating agents are required. This protocol adapts a well-established method utilizing nitric acid

in trifluoroacetic anhydride, which has proven effective for the nitration of various pyridine

derivatives, yielding the corresponding 3-nitropyridines.[1][2]

Reaction Scheme
The overall reaction involves the nitration of 2,6-lutidine at the 3-position:

Data Summary
This table summarizes the key quantitative data for the reactant and product.
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Compound Name 2,6-Lutidine
2,6-Dimethyl-3-
nitropyridine

Synonym 2,6-Dimethylpyridine 3-Nitro-2,6-lutidine

CAS Number 108-48-5[3] 15513-52-7

Molecular Formula C₇H₉N C₇H₈N₂O₂

Molecular Weight 107.15 g/mol [3] 152.15 g/mol

Appearance Clear liquid[3] Solid

Melting Point -6 °C[3] 26-31 °C

Boiling Point 143-145 °C[3] Not specified

Purity (Typical) >98% 97%

Reported Yield N/A
10-83% (for various pyridines)

[1][2]

Experimental Protocol
This protocol is based on the general method for nitration of pyridines with nitric acid in

trifluoroacetic anhydride.[1][2]

4.1 Materials and Reagents

2,6-Lutidine (2,6-Dimethylpyridine)

Trifluoroacetic Anhydride (TFAA)

Nitric Acid (fuming, ≥90%)

Potassium Nitrate (optional, as an alternative nitrating source)[4]

Sodium metabisulfite

Sodium hydroxide (NaOH) solution

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://commonorganicchemistry.com/Common_Reagents/2,6-Lutidine/2,6-Lutidine.htm
https://commonorganicchemistry.com/Common_Reagents/2,6-Lutidine/2,6-Lutidine.htm
https://commonorganicchemistry.com/Common_Reagents/2,6-Lutidine/2,6-Lutidine.htm
https://commonorganicchemistry.com/Common_Reagents/2,6-Lutidine/2,6-Lutidine.htm
https://commonorganicchemistry.com/Common_Reagents/2,6-Lutidine/2,6-Lutidine.htm
https://pubs.rsc.org/en/content/articlelanding/2005/ob/b413285h
https://www.researchgate.net/publication/8054281_Preparation_of_Nitropyridines_by_Nitration_of_Pyridines_with_Nitric_Acid
https://pubs.rsc.org/en/content/articlelanding/2005/ob/b413285h
https://www.researchgate.net/publication/8054281_Preparation_of_Nitropyridines_by_Nitration_of_Pyridines_with_Nitric_Acid
https://www.scribd.com/document/128602354/Preparation-of-Nitropyridines-by-Nitration-of-Pyridines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chloroform (or Dichloromethane) for extraction

Anhydrous Magnesium Sulfate (or Sodium Sulfate) for drying

Deionized Water

Ice

4.2 Equipment

Round-bottom flask with a magnetic stirrer

Dropping funnel

Ice-salt bath

Magnetic stir plate

Separatory funnel

Rotary evaporator

Standard laboratory glassware (beakers, graduated cylinders)

pH paper or meter

4.3 Synthesis Procedure

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, add trifluoroacetic anhydride (TFAA). Cool the flask to 0 °C using an ice-salt bath.

Addition of Lutidine: While maintaining the temperature at 0 °C, slowly add 2,6-lutidine (1

equivalent) dropwise to the stirred TFAA. Stir the resulting mixture at this temperature for 15-

20 minutes.

Nitration: Slowly add fuming nitric acid (1 equivalent) dropwise to the reaction mixture,

ensuring the temperature does not rise above 5-10 °C. After the addition is complete, allow

the reaction to stir at room temperature for approximately 6 hours.[4]
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Reaction Quenching: After 6 hours, cool the reaction mixture again in an ice bath. Slowly and

carefully add a solution of sodium metabisulfite in water to decompose excess nitrating

agent.[4]

Neutralization and Extraction: Carefully adjust the pH of the mixture to approximately 6-7

using a concentrated sodium hydroxide solution while keeping the flask cooled in an ice

bath. Transfer the mixture to a separatory funnel and extract the product with chloroform or

dichloromethane (3 x volumes).

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium

sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield

the crude product.

Purification: The crude 2,6-Dimethyl-3-nitropyridine can be further purified by column

chromatography on silica gel or by recrystallization from a suitable solvent system (e.g.,

ethanol-water) to obtain the final product of high purity.

4.4 Safety Precautions

Work in a well-ventilated fume hood.

Trifluoroacetic anhydride and fuming nitric acid are highly corrosive and toxic. Wear

appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and

acid-resistant gloves.

The reaction is exothermic, especially during the addition of nitric acid and the neutralization

step. Maintain strict temperature control.

Handle all organic solvents with care and away from ignition sources.

Experimental Workflow Visualization
The following diagram illustrates the key steps in the laboratory synthesis of 2,6-Dimethyl-3-
nitropyridine.
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1. Reagent Preparation

Add 2,6-Lutidine to
Trifluoroacetic Anhydride (TFAA)

Cool Mixture to 0°C

2. Nitration Reaction

Slowly Add Fuming Nitric Acid
(Maintain Temp < 10°C)

Stir at Room Temperature
for 6 hours

3. Work-up & Isolation

Quench with Sodium Metabisulfite

Neutralize with NaOH (pH 6-7)

Extract with Chloroform

Dry Organic Layer

Concentrate via Evaporation

4. Purification

Column Chromatography
or Recrystallization

Final Product:
2,6-Dimethyl-3-nitropyridine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,6-Dimethyl-3-nitropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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